molecular formula C13H16N4O4S B7069316 Methyl 2-[4-[methyl(pyridin-2-ylmethyl)sulfamoyl]pyrazol-1-yl]acetate

Methyl 2-[4-[methyl(pyridin-2-ylmethyl)sulfamoyl]pyrazol-1-yl]acetate

Cat. No.: B7069316
M. Wt: 324.36 g/mol
InChI Key: ZRHKVHYTULDBNA-UHFFFAOYSA-N
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Description

Methyl 2-[4-[methyl(pyridin-2-ylmethyl)sulfamoyl]pyrazol-1-yl]acetate is a complex organic compound featuring a pyrazole ring substituted with a sulfamoyl group and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-[methyl(pyridin-2-ylmethyl)sulfamoyl]pyrazol-1-yl]acetate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Pyridine Moiety: The pyridine moiety is attached through a nucleophilic substitution reaction, where the pyridine derivative reacts with the sulfamoyl-pyrazole intermediate.

    Esterification: The final step involves esterification to introduce the methyl acetate group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the purity of starting materials, reaction temperature, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the pyrazole ring, potentially leading to the formation of amines or reduced pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or pyrazole rings.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-[4-[methyl(pyridin-2-ylmethyl)sulfamoyl]pyrazol-1-yl]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential anti-inflammatory, antimicrobial, and anticancer properties. The presence of the sulfamoyl group is particularly significant, as it can enhance the compound’s ability to inhibit certain enzymes or receptors.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-[4-[methyl(pyridin-2-ylmethyl)sulfamoyl]pyrazol-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active site residues, while the pyrazole and pyridine rings can engage in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[4-(methylsulfamoyl)pyrazol-1-yl]acetate: Lacks the pyridine moiety, which may reduce its biological activity.

    Methyl 2-[4-(pyridin-2-ylmethyl)pyrazol-1-yl]acetate: Lacks the sulfamoyl group, potentially affecting its ability to inhibit certain enzymes.

    Methyl 2-[4-(methyl(pyridin-2-ylmethyl)amino)pyrazol-1-yl]acetate: Contains an amino group instead of a sulfamoyl group, which can alter its chemical reactivity and biological properties.

Uniqueness

The uniqueness of Methyl 2-[4-[methyl(pyridin-2-ylmethyl)sulfamoyl]pyrazol-1-yl]acetate lies in its combination of a sulfamoyl group with a pyridine-substituted pyrazole ring. This structure provides a versatile platform for chemical modifications and enhances its potential for diverse biological activities.

This detailed overview highlights the significance of this compound in various fields, from synthetic chemistry to medicinal research

Properties

IUPAC Name

methyl 2-[4-[methyl(pyridin-2-ylmethyl)sulfamoyl]pyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4S/c1-16(8-11-5-3-4-6-14-11)22(19,20)12-7-15-17(9-12)10-13(18)21-2/h3-7,9H,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHKVHYTULDBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=N1)S(=O)(=O)C2=CN(N=C2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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